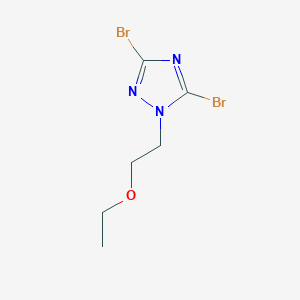

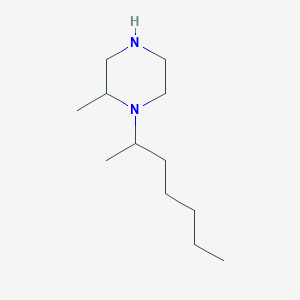

![molecular formula C12H14F4N2 B6362706 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1206515-95-8](/img/structure/B6362706.png)

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine” is a serotonergic releasing agent . It is also known as “1- (4- (Trifluoromethyl)phenyl)piperazine” or “pTFMPP” and is rarely encountered as a designer drug . It has a molecular formula of C11H13F3N2 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring attached to a phenyl ring with a trifluoromethyl group at the 4-position . The molecular weight is 230.230 Da .Applications De Recherche Scientifique

Rhodium-Catalyzed Hydroformylation

- Synthesis of Neuroleptic Agents: This compound is used in the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents, through a process involving rhodium-catalyzed hydroformylation (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Pharmaceutical Applications

- Fe-catalyzed Synthesis of Flunarizine: The compound plays a role in the synthesis of Flunarizine, a drug used to treat migraines, dizziness, and other conditions, through Fe-catalyzed reactions (Shakhmaev, Sunagatullina, & Zorin, 2016).

- Flunarizinium Isonicotinate: Used in the formation of flunarizinium isonicotinate, demonstrating the compound's utility in developing specific drug salts (Kavitha, Kaur, Jasinski, & Yathirajan, 2014).

Antimicrobial and Herbicidal Applications

- Synthesis of Antimicrobial Derivatives: Employed in creating antimicrobial quinolone derivatives effective against various bacterial strains (Patel, Patel, & Chauhan, 2007).

- Herbicidal and Plant Growth Regulatory Activities: Useful in synthesizing compounds acting as herbicides and cytokinin mimics, highlighting its application in agriculture (Stoilkova, Yonova, & Ananieva, 2014).

Chemical Structure and Synthesis

- Structural Analysis: Studies have been conducted to analyze its structural properties, crucial for understanding its behavior in various chemical reactions (Oezbey, Kendi, Göker, & Tunçbilek, 1998).

Drug Development and Evaluation

- Motilin Receptor Agonist Development: Involved in the discovery of novel small molecule motilin receptor agonists, showcasing its role in developing new therapeutic agents (Westaway et al., 2009).

- Antipsychotic Drug Synthesis: Used in the synthesis of potential atypical antipsychotic compounds, indicating its importance in psychiatric medication development (Bolós et al., 1996).

Advanced Drug Delivery Research

- Fluorine-18 Labelling: This compound has been used in the fluorine-18 labeling of fluoroquinolone antibiotics, essential for advanced imaging techniques like PET scans (Langer et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine, also known as pTFMPP, is the serotonin system . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .

Mode of Action

pTFMPP acts as a serotonergic releasing agent . It stimulates the release of serotonin from nerve endings and inhibits its reuptake, leading to an increase in serotonin concentrations in the synaptic cleft . This results in prolonged and enhanced serotonergic signaling .

Biochemical Pathways

The increased serotonin in the synaptic cleft interacts with serotonin receptors, triggering a series of biochemical reactions. These reactions can lead to various physiological effects, such as mood elevation, appetite suppression, and enhanced sensory perception .

Pharmacokinetics

Like other piperazine derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s bioavailability, half-life, and other ADME properties remain to be determined.

Result of Action

The increased serotonergic signaling resulting from pTFMPP’s action can lead to various effects at the molecular and cellular levels. These effects can include changes in gene expression, neuron excitability, and synaptic plasticity . At the behavioral level, these changes can manifest as alterations in mood, appetite, sensory perception, and other psychological and physiological functions .

Action Environment

The action, efficacy, and stability of pTFMPP can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other substances that can interact with pTFMPP or affect its metabolism . For example, substances that inhibit the enzymes responsible for pTFMPP’s metabolism can increase its concentration and prolong its effects .

Propriétés

IUPAC Name |

1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F4N2/c13-10-2-1-9(11(7-10)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFNQKGOVZPLSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)

![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)